2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide
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Overview
Description
2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a benzothiazole moiety, a phenylethyl group, and a hydroxyphenylmethylidene group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE typically involves a multi-step process. One common synthetic route includes the condensation of o-phenylenediamine with 5-nitrosalicaldehyde to form an intermediate Schiff base . This intermediate is then reacted with 2-mercaptobenzothiazole under specific conditions to yield the final product . The reaction conditions often involve refluxing in ethanol or another suitable solvent for several hours . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form new Schiff bases.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antibacterial agent, particularly against E.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs).
Biological Studies: It can be used in molecular docking studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to bind to bacterial proteins, thereby inhibiting their function . The molecular pathways involved may include disruption of bacterial cell wall synthesis or interference with essential enzymatic processes.
Comparison with Similar Compounds
Similar compounds include other Schiff bases and benzothiazole derivatives. Compared to these compounds, 2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties . Some similar compounds include:
- 2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE
- 2-(2-HYDROXYPHENYL)-3-{[(E)-(2-HYDROXYPHENYL)METHYLIDENE]AMINO}-2,3-DIHYDROQUINAZOLIN-4(1H)-ONE
- 2-(4-BENZOYLPHENOXY)-1-[2-(1-METHYL-1H-INDOL-3-YL)METHYL)-1H-BENZO[D]IMIDAZOL-1-YL]ETHANONE
This detailed article provides a comprehensive overview of 2-({6-[(E)-[(2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H21N3O2S2 |
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Molecular Weight |
447.6 g/mol |
IUPAC Name |
2-[[6-[(2-hydroxyphenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C24H21N3O2S2/c1-16(17-7-3-2-4-8-17)26-23(29)15-30-24-27-20-12-11-19(13-22(20)31-24)25-14-18-9-5-6-10-21(18)28/h2-14,16,28H,15H2,1H3,(H,26,29) |
InChI Key |
JDVSIHZJXICDCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=CC=C4O |
Origin of Product |
United States |
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